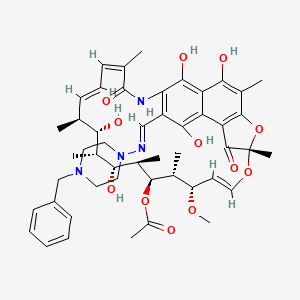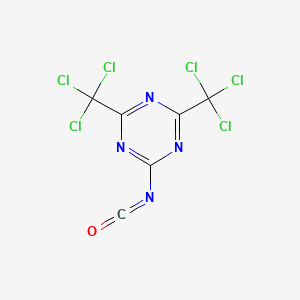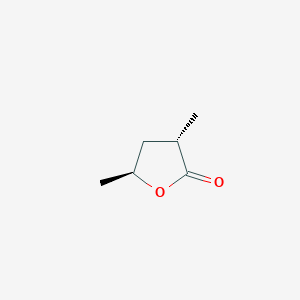
3,3',4'-Trichloroazobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,4’-Trichloroazobenzene is an organic compound belonging to the class of azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. This compound is notable for its three chlorine substituents at the 3, 3’, and 4’ positions on the benzene rings. Azo compounds are widely recognized for their vibrant colors and are commonly used as dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,3’,4’-Trichloroazobenzene can be synthesized through the reduction of 3,4-dichloronitrobenzene. One efficient method involves the use of lithium aluminum hydride as a reducing agent. The reaction typically proceeds under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of 3,3’,4’-Trichloroazobenzene often involves large-scale reduction processes using stannous chloride in ethanol and concentrated hydrochloric acid. This method is favored for its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions: 3,3’,4’-Trichloroazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy derivatives.
Reduction: Reduction of the azo group can yield hydrazo derivatives.
Substitution: Chlorine atoms on the benzene rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in dichloromethane is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride or stannous chloride in ethanol are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products:
Azoxy Derivatives: Formed through oxidation.
Hydrazo Derivatives: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
3,3’,4’-Trichloroazobenzene has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of azo compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a model compound in pharmacological studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3,3’,4’-Trichloroazobenzene involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and receptors involved in oxidative stress and cellular signaling .
Comparación Con Compuestos Similares
Azobenzene: The simplest azo compound, consisting of two phenyl rings linked by an N=N bond.
3,3’,4,4’-Tetrachloroazobenzene: Similar structure but with an additional chlorine atom at the 4 position.
3,3’,4,4’-Tetrachloroazoxybenzene: An oxidized form of 3,3’,4,4’-Tetrachloroazobenzene .
Uniqueness: 3,3’,4’-Trichloroazobenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of three chlorine atoms enhances its stability and makes it a valuable compound for various applications .
Propiedades
Número CAS |
28100-20-1 |
|---|---|
Fórmula molecular |
C12H7Cl3N2 |
Peso molecular |
285.6 g/mol |
Nombre IUPAC |
(3-chlorophenyl)-(3,4-dichlorophenyl)diazene |
InChI |
InChI=1S/C12H7Cl3N2/c13-8-2-1-3-9(6-8)16-17-10-4-5-11(14)12(15)7-10/h1-7H |
Clave InChI |
BHFVYEXUVHIJOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)N=NC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol](/img/structure/B14686370.png)













